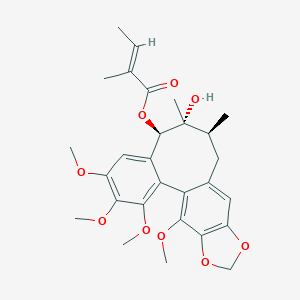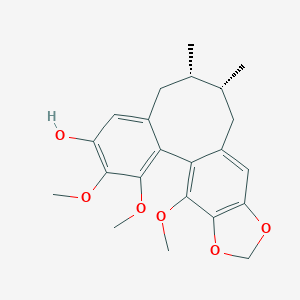
Trifolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a naturally occurring compound found in various plants such as Camptotheca acuminata, Euphorbia condylocarpa, and Consolida oliveriana . Trifolin is known for its antioxidant, anti-inflammatory, and antifungal properties, making it a compound of interest in various scientific fields.
Mechanism of Action
[ \text{UDP-galactose} + \text{kaempferol} \rightarrow \text{UDP} + \text{kaempferol 3-O-beta-D-galactoside (trifolin)} ]
Biochemical Pathways:
This compound affects several biochemical pathways in the body. Notably, it participates in antioxidant defense mechanisms. As a flavonoid, it scavenges free radicals, reducing oxidative stress-induced damage in cells . Its presence in various plant species suggests its role in plant defense against environmental stressors.
Action Environment:
Environmental factors play a crucial role:
Biochemical Analysis
Biochemical Properties
Trifolin interacts with various enzymes and proteins in biochemical reactions. For instance, it is a substrate for the enzyme Kaempferol 3-O-galactosyltransferase, which catalyzes the reaction of UDP-galactose and kaempferol to produce this compound . This interaction plays a crucial role in the biosynthesis of flavonoids .
Cellular Effects
This compound has been shown to induce apoptosis in human leukemia cells . The apoptotic effect of this compound was associated with the release of cytochrome c from mitochondria and the activation of the mitogen-activated protein kinases (MAPKs) pathway . This suggests that this compound can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, it has been shown to induce apoptosis in human leukemia cells through an intrinsic-dependent apoptotic event involving mitochondria and MAPK . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the flavonoid biosynthesis pathway . It interacts with the enzyme Kaempferol 3-O-galactosyltransferase, which catalyzes the reaction of UDP-galactose and kaempferol to produce this compound . This could also include any effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifolin can be synthesized through enzymatic reactions. One common method involves the use of kaempferol and UDP-galactose as substrates, catalyzed by the enzyme kaempferol 3-O-galactosyltransferase . The reaction conditions typically include a buffered aqueous solution at a pH suitable for enzyme activity, often around pH 7.5.
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources. Techniques such as deep eutectic solvent-based microwave-assisted extraction (DES-MAE) and ionic liquid-based ultrasonic-assisted extraction have been developed to efficiently extract this compound from plant materials . These methods optimize parameters such as temperature, extraction time, and solvent composition to maximize yield.
Chemical Reactions Analysis
Types of Reactions
Trifolin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that can replace the galactoside moiety.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroflavonols.
Scientific Research Applications
Trifolin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study flavonoid glycosides and their chemical properties.
Biology: this compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Comparison with Similar Compounds
Trifolin is part of the flavonol glycoside family, which includes compounds like quercetin 3-O-galactoside (hyperoside), kaempferol 3-O-glucoside (astragalin), and myricetin 3-O-galactoside. Compared to these compounds, this compound is unique due to its specific galactoside moiety, which influences its solubility and biological activity .
List of Similar Compounds
- Quercetin 3-O-galactoside (Hyperoside)
- Kaempferol 3-O-glucoside (Astragalin)
- Myricetin 3-O-galactoside
This compound’s distinct structure and properties make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
23627-87-4 |
|---|---|
Molecular Formula |
C21H20O11 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15+,17+,18-,21?/m1/s1 |
InChI Key |
JPUKWEQWGBDDQB-HBDJNLTOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Appearance |
Yellow powder |
melting_point |
235 °C |
physical_description |
Solid |
Synonyms |
kaempferol-3-O-galactoside trifolin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


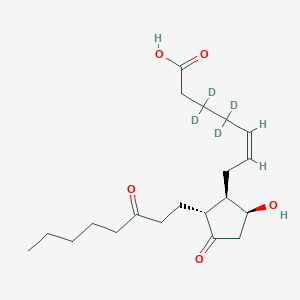

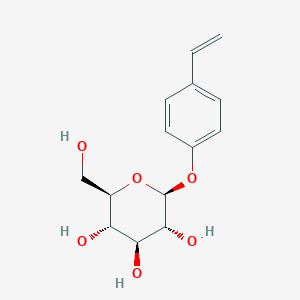


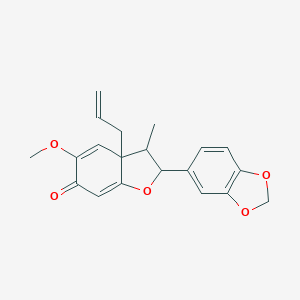
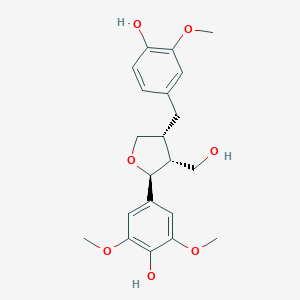
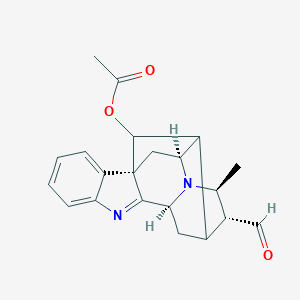
![methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate](/img/structure/B201333.png)

